4-Heptyl-1,3-thiazol-2-amine
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Overview
Description
4-Heptyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1,3-thiazol-2-amine typically involves the reaction of heptylamine with 2-bromoacetyl bromide, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Heptyl-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the development of anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Heptyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Heptyl-1,3-thiazol-2-amine include:
- 4-Phenyl-1,3-thiazole-2-amine
- 2-Amino-4-(4-chlorophenyl)-1,3-thiazole
- 2-Substituted-4-(2,5-dichlorothienyl)-1,3-thiazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique heptyl side chain, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy in various applications .
Properties
Molecular Formula |
C10H18N2S |
---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
4-heptyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-2-3-4-5-6-7-9-8-13-10(11)12-9/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
CUAUNZQFHWHNDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CSC(=N1)N |
Origin of Product |
United States |
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